
4-O-alpha-D-glucopyranosyl-L-glucopyranose
Overview
Description
4-O-α-D-Glucopyranosyl-L-Glucopyranose is a disaccharide consisting of two glucose units linked via an α-(1→4) glycosidic bond. The reducing end glucose adopts the L-configuration, a rare feature compared to the more prevalent D-configured sugars. This structural uniqueness impacts its physicochemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-O-alpha-D-glucopyranosyl-L-glucopyranose can be synthesized through enzymatic methods. Enzymatic synthesis involves the use of enzymes as catalysts to convert substrates into products. This method is preferred due to its high specificity and efficiency. For example, cyclodextrin glucosyltransferase can be used to catalyze the transfer of glucose units to form the desired disaccharide .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioreactors where enzymes are employed to catalyze the reaction under controlled conditions. The process parameters such as pH, temperature, and substrate concentration are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-glucopyranosyl-L-glucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose units can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes like alpha-glucosidase.
Oxidation: Oxidizing agents such as nitric acid or enzymatic oxidation.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Scientific Research Applications
Enzyme Inhibition
4-O-alpha-D-glucopyranosyl-L-glucopyranose has been studied for its inhibitory effects on various enzymes, particularly alpha-amylase. It acts as a competitive inhibitor, which can be beneficial in managing conditions like diabetes by slowing carbohydrate absorption.
Case Study: Alpha-Amylase Inhibition
A study demonstrated that this compound effectively inhibited alpha-amylase activity, leading to reduced glucose release from starch substrates. This property highlights its potential as a functional food ingredient for glycemic control .
Antidiabetic Properties
Research indicates that derivatives of this compound may mimic the action of existing antidiabetic drugs by inhibiting carbohydrate-digesting enzymes, thus lowering blood glucose levels post-meal.
Case Study: Efficacy Against Diabetes
In vitro studies have shown that the compound significantly reduces glucose levels in diabetic models, suggesting its utility as a dietary supplement or pharmaceutical agent in diabetes management .
Sweetener and Flavor Enhancer
Due to its sweetness profile and low caloric content, this compound can be used as a sugar substitute in various food products. It provides sweetness without the associated calories of traditional sugars.
Functional Ingredient
The compound's ability to improve texture and moisture retention in baked goods makes it a valuable ingredient in food formulation.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-O-alpha-D-glucopyranosyl-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose, which can then be utilized in various metabolic pathways. The compound’s ability to form stable glycosidic bonds makes it useful in stabilizing other molecules and enhancing their bioavailability .
Comparison with Similar Compounds
Structural Differences and Linkage Variations
The table below compares 4-O-α-D-Glucopyranosyl-L-Glucopyranose with structurally related disaccharides:
Key Observations :
- Stereochemical Uniqueness: The L-configuration of the reducing glucose in 4-O-α-D-Glucopyranosyl-L-Glucopyranose distinguishes it from common D-configured analogs like maltose and lactose. This affects its recognition by enzymes such as glycosidases, which typically prefer D-sugars .
- Linkage and Reactivity: While maltose shares the α-(1→4) linkage, the L-configuration in 4-O-α-D-Glucopyranosyl-L-Glucopyranose introduces steric hindrance, complicating synthesis and altering solubility .
- Functional Modifications: Acetylation (e.g., 6-O-acetyl derivative) increases hydrophobicity, enhancing membrane permeability compared to hydroxyl-rich analogs . Amino-substituted derivatives (e.g., 4-amino-4,6-dideoxy glucose) exhibit altered charge profiles, influencing interactions with lectins or antibodies .
Challenges :
- The L-configuration necessitates chiral auxiliaries or enantioselective catalysis, increasing synthetic complexity compared to D-sugar analogs .
- Stability of the α-(1→4) linkage under acidic conditions requires careful selection of protecting groups (e.g., benzylidene acetals) .
Physicochemical Properties
Notes:
Biological Activity
4-O-alpha-D-glucopyranosyl-L-glucopyranose is a glycoside belonging to the class of oligosaccharides, which are carbohydrates composed of multiple monosaccharide units linked by glycosidic bonds. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology.
Chemical Structure
The structure of this compound consists of two glucopyranose units linked through an alpha-1,4-glycosidic bond. The chemical formula is , indicating its composition of twelve carbon atoms, twenty-two hydrogen atoms, and eleven oxygen atoms.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives of glucosides have shown the ability to reduce oxidative stress by scavenging free radicals and modulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) . The antioxidant effects are attributed to their ability to interact with cellular signaling pathways that regulate inflammation and oxidative damage.
Anti-diabetic Effects
In vitro studies have demonstrated that oligosaccharides like this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition leads to a reduction in postprandial blood glucose levels, making these compounds potential candidates for managing diabetes .
Immunomodulatory Effects
Some studies suggest that glucosides may enhance immune responses. For example, compounds derived from glucosides have shown to stimulate macrophage activity, enhancing the production of pro-inflammatory cytokines which play a crucial role in immune defense mechanisms .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various glucoside derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) production when cells were treated with these compounds. This suggests a protective role against oxidative stress-related diseases.
Case Study 2: Anti-diabetic Activity
In a controlled trial involving diabetic mice, administration of oligosaccharides led to a marked decrease in blood glucose levels post-meal. The study highlighted the potential of these compounds in dietary formulations aimed at glycemic control .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-O-α-D-glucopyranosyl-L-glucopyranose, and how do protecting group strategies influence yield and regioselectivity?
- Methodological Answer : Synthesis typically employs glycosylation reactions using activated donors (e.g., trichloroacetimidates or thioglycosides) under acidic catalysis. Protecting groups (e.g., acetyl, benzyl, or isopropylidene) are critical for regioselectivity. For example, Shelling et al. (1984) demonstrated fluorinated maltose synthesis via selective 2-O-acetyl protection to direct α-linkage formation . Yield optimization requires monitoring reaction kinetics (TLC/HPLC) and deprotection under mild conditions (e.g., NaOMe for acetyl groups).
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve the anomeric configuration and glycosidic linkage conformation of this compound?
- Methodological Answer : 1D H and C NMR, coupled with 2D COSY/HSQC, identify anomeric protons (δ 4.8–5.5 ppm for α-linkages) and inter-residue correlations. Nuclear Overhauser effect (NOE) contacts between H-1 of the donor and H-4 of the acceptor confirm the 4-O-α linkage . For L-glucopyranose, stereochemical analysis requires comparison with D-glucose reference data to distinguish enantiomeric shifts.
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formula, while polarimetry confirms optical activity. NIST-standardized IR spectroscopy identifies hydroxyl and glycosidic bond vibrations (e.g., 3400 cm for -OH, 1070 cm for C-O-C) . Purity is quantified via HPLC with evaporative light scattering detection (ELSD) or refractive index (RI) detectors.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of 4-O-α-D-glucopyranosyl-L-glucopyranose in aqueous solutions?
- Methodological Answer : Force-field parameters (e.g., GLYCAM06) model glycosidic torsion angles (Φ/Ψ) and hydrogen bonding. Stuike-Prill & Meyer (1990) applied MD to glycopeptides, showing that α-(1→4) linkages exhibit lower flexibility than β-linkages due to steric hindrance . Simulations should compare free energy landscapes of chair vs. boat conformers under varying pH/temperature.
Q. What experimental strategies address contradictions in reported enzymatic hydrolysis rates for α-linked disaccharides?
- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., microbial vs. mammalian α-glucosidases) or substrate impurities. Use standardized assays (e.g., 4-nitrophenyl glycoside hydrolysis ) with kinetic modeling (Michaelis-Menten parameters). Control for competing hydrolysis pathways via LC-MS monitoring of intermediates .
Q. How can X-ray crystallography resolve ambiguities in the three-dimensional structure of derivatives with bulky substituents?
- Methodological Answer : Co-crystallization with heavy atoms (e.g., uranyl acetate) enhances diffraction. Shelling et al. (1984) resolved fluorinated maltose structures by acetylating hydroxyl groups to stabilize crystals . For L-glucose derivatives, enantiomeric crystallization agents (e.g., L-tartaric acid) may improve lattice packing.
Q. What role does 4-O-α-D-glucopyranosyl-L-glucopyranose play in studying carbohydrate-protein interactions, and how can glycan array platforms be optimized for this purpose?
- Methodological Answer : Functionalize the compound with biotin or amine linkers for immobilization on streptavidin-coated arrays. Santa Cruz Biotechnology’s glycan arrays (e.g., sc-290404) use similar strategies to profile lectin binding . Optimize surface density via quartz crystal microbalance (QCM) to avoid steric crowding.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7+,8+,9-,10+,11?,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-YJUHSPJMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
Record name | Maltose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69-79-4 | |
Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.